2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S2/c16-12-3-1-4-13(17)15(12)24(21,22)19-9-14(11-5-8-23-10-11)20-7-2-6-18-20/h1-8,10,14,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPSBKSHKNVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the fluorinated benzene and pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The most structurally analogous compound identified is N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide (CAS: 1798028-20-2, Molecular Weight: 409.5 g/mol ) . Below is a detailed comparison:
Implications of Structural Variations
Molecular Weight and Lipophilicity: The analogous compound’s higher molecular weight (+40.1 g/mol) stems from the 5-cyclopropyl group on the pyrazole ring.
Thiophene Orientation :
- The thiophen-3-yl group in the target compound vs. thiophen-2-yl in the analogue alters the spatial arrangement of the heterocycle. Thiophen-3-yl may favor distinct π-π stacking or hydrogen-bonding interactions in biological targets compared to the 2-position isomer.
Pyrazole Functionalization :
- The cyclopropyl group in the analogue introduces steric bulk and electronic effects, which could modulate binding to enzymes (e.g., kinases) or receptors. Unsubstituted pyrazole in the target compound may allow greater flexibility in target engagement .
Biological Activity
The compound 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing insights from diverse research findings and case studies.
Molecular Structure
The compound is characterized by the following structural components:
- Benzene sulfonamide moiety : This functional group is known for its biological activity, particularly in cardiovascular applications.
- Difluoro substitution : The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound.
- Pyrazole and thiophene linkages : These heterocycles contribute to the compound's pharmacological profile.
Chemical Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 348.34 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Cardiovascular Effects : Some sulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance in isolated heart models, suggesting potential applications in treating heart-related conditions .
Cardiovascular Activity
A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated significant changes in perfusion pressure with certain derivatives, suggesting that this compound may have similar effects .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decreased |
| Sulfonamide B | 0.001 | No effect |
| Test Compound | 0.001 | Significant decrease |
Antimicrobial Activity
Another study highlighted the antimicrobial properties of pyrazole derivatives, which may extend to our compound of interest. Pyrazole-based compounds have shown efficacy against various bacterial strains, indicating a broad spectrum of potential applications in infectious diseases .
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to determine binding kinetics and affinities. Preliminary data suggest that the unique combination of fluorination and thiophene substitution may enhance binding affinity compared to simpler analogs.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This may involve the reaction of thiophene derivatives with hydrazine or related reagents.
- Coupling Reaction : The pyrazole is then coupled with a benzene sulfonamide derivative.
- Fluorination : Finally, fluorination at the 2 and 6 positions on the benzene ring is performed to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
